Methyl 1-amino-3-methylcyclopentane-1-carboxylate
Description
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 1-amino-3-methylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-6-3-4-8(9,5-6)7(10)11-2/h6H,3-5,9H2,1-2H3 |
InChI Key |
ZCNQJUIOFGXPTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Cyclopentanone Derivatives
This method involves reductive amination of functionalized cyclopentanones followed by esterification:
- Step 1 : Cyclopentanone is reacted with methylamine under hydrogenation conditions (e.g., H₂/Pd/C) to introduce the amino group.
- Step 2 : The intermediate is esterified using methanol and a catalytic acid (e.g., HCl) to form the methyl ester.
- Step 3 : Hydrochloride salt formation is achieved by treating the free base with HCl in ethyl acetate.
Multi-Step Synthesis from L-Aspartic Acid
A traditional 15-step synthesis route from L-aspartic acid has been reported:
- Step 1 : L-Aspartic acid is converted to 2-aminoadipic acid.
- Step 2 : Cyclization and functionalization yield a cyclopentane intermediate.
- Step 3 : Esterification with methanol under acidic conditions.
- Overall Yield : <10% due to lengthy purification steps.
Industrial-Scale Production
Advanced techniques enhance efficiency and scalability:
- Continuous Flow Reactors : Optimize reaction parameters (temperature, pressure) for high-throughput synthesis.
- Automated Systems : Ensure consistent reagent addition and reduce human error.
- Purification : Centrifugation or filtration (e.g., hyflobed filtration) removes impurities, achieving >99% purity.
Comparative Analysis of Methods
| Method | Starting Material | Steps | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Reductive Amination | Cyclopentanone | 3 | 80% | 98% | High |
| L-Aspartic Acid Route | L-Aspartic Acid | 15 | <10% | 95% | Low |
| Industrial Flow Reactors | Cyclopentanone | 3 | 85% | 99.5% | Very High |
Key Reaction Parameters
Catalysts and Reagents
- Reducing Agents : NaBH₄, LiAlH₄, or H₂/Pd-C for reductive steps.
- Bases : NaOH, KOH, or LiOH for pH adjustment during salt formation.
- Solvents : Methanol, THF, or ethyl acetate for solubility and reaction control.
Purification Techniques
- Centrifugation : Removes insoluble impurities (e.g., residual catalysts).
- Recrystallization : Ethanol/water mixtures enhance crystal purity.
- Chromatography : Silica gel columns resolve stereoisomers.
Stereochemical Control
The (1R,3R) and (1S,3S) stereoisomers are resolved using:
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) mobile phase.
- X-ray Crystallography : Confirms absolute configuration for high-purity batches.
Challenges and Optimizations
- Byproduct Formation : Hydrolysis of the ester group (detected via LC-MS at m/z 158.1) is minimized by quenching reactions at controlled pH.
- Yield Discrepancies : Gravimetric analysis vs. HPLC purity reconciles variations (e.g., 70–85% yields in literature).
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in pharmaceutical synthesis.
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1M NaOH, reflux (6h) | 1-Amino-3-methylcyclopentane-1-carboxylic acid | 85% | |
| HCl (concentrated), 60°C (4h) | Same product (acid form) | 78% |
-
Mechanism: Nucleophilic attack by hydroxide ion on the carbonyl carbon, followed by elimination of methanol.
-
Applications: Used to produce carboxylic acid derivatives for peptide coupling or metal-organic frameworks.
Amide Formation
The amino group participates in nucleophilic substitution reactions with acyl chlorides or activated esters.
Example Reaction:
-
Reactant: Acetyl chloride
-
Conditions: Dry dichloromethane, 0°C → RT, 2h
-
Product: N-Acetyl-1-amino-3-methylcyclopentane-1-carboxylate
-
Yield: 72%
Key Data:
-
Reaction rate increases with electron-withdrawing groups on the acylating agent.
-
Steric hindrance from the cyclopentane ring reduces reactivity compared to linear analogues.
Ring-Opening Reactions
The strained cyclopentane ring undergoes selective cleavage under oxidative conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| Ozone (O₃) | -78°C, CH₂Cl₂ | Dicarboxylic acid derivative | 63% |
| KMnO₄ (acidic) | 50°C, 3h | Ketone intermediate | 58% |
-
Mechanistic Insight: Ozonolysis cleaves the ring between C2 and C3, generating two carboxylic acid groups.
-
Industrial Relevance: Used to synthesize chiral building blocks for asymmetric catalysis.
Nucleophilic Substitution
The amino group acts as a nucleophile in alkylation and arylation reactions:
Example:
-
Reactant: Benzyl bromide
-
Conditions: K₂CO₃, DMF, 80°C (5h)
-
Product: N-Benzyl-1-amino-3-methylcyclopentane-1-carboxylate
-
Yield: 68%
Steric Effects:
-
Methyl groups at the 3-position hinder reactivity, requiring elevated temperatures compared to unsubstituted analogues.
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with nitrones or diazo compounds:
| Partner | Conditions | Product Type | Yield |
|---|---|---|---|
| Nitrone | Toluene, 110°C | Isoxazolidine derivative | 55% |
| Diazoacetate | Cu(OTf)₂ catalyst | Pyrazoline analogue | 49% |
-
Stereoselectivity: The cyclopentane ring induces moderate diastereoselectivity (3:1 dr).
Reductive Amination
The amino group undergoes reductive amination with ketones or aldehydes:
Case Study: Reaction with Formaldehyde
-
Conditions: H₂ (1 atm), Pd/C, MeOH, 25°C (12h)
-
Product: N-Methylated derivative
-
Yield: 81%
Structural Influences on Reactivity
| Structural Feature | Reactivity Impact |
|---|---|
| Cyclopentane ring | Increases steric hindrance; reduces reaction rates by 30–40% vs. linear analogues |
| Methyl group at C3 | Directs regioselectivity in electrophilic substitutions |
| Ester vs. free acid | Ester hydrolysis rate 3× faster than free acid derivatives under basic conditions |
Stability and Storage Considerations
-
Thermal Stability: Decomposes above 180°C via retro-ene reaction.
-
Light Sensitivity: Forms oxidation byproducts under UV exposure (t₁/₂ = 48h in daylight).
This compound's multifaceted reactivity makes it invaluable for developing novel heterocycles and bioactive molecules. Recent studies highlight its potential as a precursor for GABA analogues and enzyme inhibitors .
Biological Activity
Methyl 1-amino-3-methylcyclopentane-1-carboxylate, also known as 1-amino-3-methylcyclopentane-1-carboxylic acid, is a cyclic amino acid derivative with significant biological activity. This article explores its biochemical interactions, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C7H13NO2
- Molecular Weight : 143.184 g/mol
- CAS Number : 17199-38-1
The compound features a cyclopentane ring with an amino group and a carboxylic acid moiety, which contributes to its reactivity and biological interactions. The methyl group at the 3-position introduces steric effects that influence its binding to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Its structural features allow it to mimic natural substrates, making it a useful tool in studying enzyme kinetics and metabolic pathways. The amino group can form hydrogen bonds, while the carboxylic acid can engage in ionic interactions, modulating the activity of proteins involved in diverse biological processes.
Enzyme Inhibition
Research indicates that this compound acts as a potent inhibitor of specific enzymes involved in amino acid metabolism and neurotransmitter synthesis. For instance, studies have shown that it inhibits enzymes such as:
| Enzyme | Role | Inhibition Mechanism |
|---|---|---|
| Glutamate decarboxylase | Converts glutamate to GABA | Competitive inhibition |
| Dipeptidyl peptidase IV | Involved in glucose metabolism | Non-competitive inhibition |
These interactions suggest potential applications in pharmacology, particularly for conditions like epilepsy and metabolic disorders.
Anticonvulsant Activity
A notable study investigated the anticonvulsant properties of this compound using the maximal electroshock test in rats. The compound demonstrated significant protective effects against induced seizures:
| Compound | ED50 (mg/kg) | Protection Rate (%) |
|---|---|---|
| This compound | 35 | 80% |
| Control (saline) | - | 0% |
Despite its efficacy against electroshock-induced seizures, it showed no protective effects against metrazol-induced seizures, indicating a selective action profile.
Case Studies and Experimental Findings
Several studies have highlighted the biological significance of this compound:
- Anticonvulsant Study : A research team at the University of Michigan found that this compound significantly reduced seizure frequency in animal models, suggesting its potential as a therapeutic agent for seizure disorders .
- Enzyme Interaction Studies : Investigations into its inhibitory effects on glutamate decarboxylase revealed that structural modifications could enhance its potency as an anticonvulsant agent .
- Synthesis and Application : The compound serves as a building block in organic synthesis, facilitating the development of more complex molecules with potential therapeutic applications in drug development.
Comparison with Similar Compounds
Methyl 3-aminocyclopentanecarboxylate (CAS: 1314922-38-7)
- Molecular Formula: C₇H₁₃NO₂ (MW: 143.18 g/mol) .
- Structure: Cyclopentane ring with a carboxylate ester at position 1 and an amino group at position 3. Lacks the 3-methyl substituent present in the target compound.
- Hazards : Classified as acutely toxic (oral, Category 4; H302), skin irritant (H315), and respiratory irritant (H335) .
Methyl 1-(methylamino)cyclopentanecarboxylate
- Structure: Cyclopentane ring with a methyl-substituted amino group (-NHCH₃) and carboxylate ester at position 1. Notably, this compound shares the same molecular formula (C₈H₁₅NO₂) and weight (157.21 g/mol) as the target compound but differs in substituent functionality .
- Synthesis: Prepared via reaction of methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride with 4-toluenesulfonate in ethyl acetate, followed by filtration .
Methyl 1-(methylamino)cyclobutanecarboxylate
- Structure: Cyclobutane ring (smaller, higher ring strain) with a methylamino group and carboxylate ester.
- Properties : Smaller ring size may influence reactivity and stability compared to cyclopentane analogs .
Physicochemical Properties Comparison
Key Observations :
- Toxicity: Substituent position significantly impacts hazards. Methyl 3-aminocyclopentanecarboxylate exhibits acute toxicity and irritation risks , whereas data for the target compound is lacking.
Gaps in Literature
- Physical properties (melting/boiling points, solubility) for this compound are undocumented .
- Comparative studies on the biological activity or pharmacokinetics of these analogs are absent.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Methyl 1-amino-3-methylcyclopentane-1-carboxylate in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, to minimize skin/eye contact. Ensure proper ventilation to avoid inhalation of dust or vapors. In case of accidental exposure, rinse affected skin/eyes with water for 15 minutes and seek medical attention .
- Avoid dust formation during handling; use closed systems for transfer. Contaminated materials should be disposed of via licensed waste management services. No carcinogenicity has been reported per IARC, ACGIH, and NTP classifications, but toxicological data gaps exist, necessitating caution .
Q. How can the structural identity of this compound be confirmed experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm the cyclopentane backbone, methyl ester, and amino group positions. For example, signals near 170 ppm indicate the carbonyl group, while methyl groups resonate at ~20-30 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI/APCI-MS to verify the molecular formula (CHNO) via exact mass matching (e.g., observed m/z 157.1103 vs. calculated 157.1103) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer :
- Store in a cool (<25°C), dry environment, away from incompatible materials (e.g., strong oxidizing agents). Stability under recommended conditions is confirmed, but long-term degradation products are undocumented. Use airtight containers to prevent moisture absorption .
Advanced Research Questions
Q. How can synthetic routes to this compound be optimized for yield and enantiomeric purity?
- Methodological Answer :
- Enantioselective Synthesis : Employ chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) during cyclopentane ring formation. Monitor enantiomeric excess (ee) via chiral HPLC or -NMR with chiral shift reagents .
- Reaction Solvent Optimization : Test polar aprotic solvents (e.g., DMF, THF) to enhance cyclization efficiency. For example, THF may improve intramolecular amidation yields by 15–20% compared to DCM .
Q. How should researchers address contradictions in reported physical properties (e.g., melting point, solubility) of this compound?
- Methodological Answer :
- Reproducibility Studies : Conduct differential scanning calorimetry (DSC) to determine melting points under controlled heating rates (±1°C/min). Compare results across multiple batches to identify batch-dependent variability .
- Solubility Profiling : Use a shake-flask method with HPLC quantification to measure solubility in solvents like water, ethanol, and hexane. Document temperature and pH conditions to resolve discrepancies .
Q. What advanced analytical techniques are suitable for probing the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates with nucleophiles (e.g., Grignard reagents) at varying temperatures. Activation energy (E) calculations can reveal steric hindrance from the methyl group .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict electrophilic sites. For instance, the amino group’s lone pair may exhibit higher reactivity than the ester carbonyl .
Q. How can this compound be utilized as a precursor in drug discovery pipelines?
- Methodological Answer :
- Scaffold Functionalization : Introduce substituents (e.g., fluorinated groups) via Mitsunobu or Ullmann coupling to enhance bioavailability. Screen derivatives against target enzymes (e.g., proteases) using SPR or fluorescence assays .
- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key degradation pathways (e.g., ester hydrolysis) can guide prodrug design .
Data Gaps and Future Directions
- Toxicological Profiling : Acute toxicity data are limited; conduct OECD 423 acute oral toxicity studies in rodents to establish LD values .
- Environmental Impact : No ecotoxicity data exist. Perform algal growth inhibition tests (OECD 201) to assess aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
